molecular formula C21H29N3O B2860872 1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine CAS No. 1214048-71-1

1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine

Cat. No.: B2860872
CAS No.: 1214048-71-1
M. Wt: 339.483
InChI Key: WJGSYSQYDJVXQJ-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecule contains a piperazine ring, a propargyl group, and a dimethylphenyl group. The presence of these functional groups can greatly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the propargyl group. Piperazine rings can participate in a variety of reactions, while the propargyl group might undergo reactions such as Sonogashira coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the piperazine ring could influence its solubility and reactivity .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of new compounds with piperazine rings is an active area of research, given the biological activity of many such compounds. This compound could potentially be studied for its biological activity .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-4-11-22-12-6-5-9-20(22)21(25)24-15-13-23(14-16-24)19-10-7-8-17(2)18(19)3/h1,7-8,10,20H,5-6,9,11-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGSYSQYDJVXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCCN3CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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